molecular formula C10H9BrO2 B6284198 (3E)-4-(4-bromophenyl)but-3-enoic acid CAS No. 184360-96-1

(3E)-4-(4-bromophenyl)but-3-enoic acid

Cat. No.: B6284198
CAS No.: 184360-96-1
M. Wt: 241.1
InChI Key:
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Description

(3E)-4-(4-bromophenyl)but-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(4-bromophenyl)but-3-enoic acid typically involves the bromination of a suitable precursor, followed by the formation of the butenoic acid moiety. One common method involves the bromination of 4-phenylbut-3-enoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(4-bromophenyl)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.

    Reduction: Formation of 4-(4-bromophenyl)butanoic acid.

    Substitution: Formation of 4-(4-hydroxyphenyl)but-3-enoic acid or 4-(4-aminophenyl)but-3-enoic acid.

Scientific Research Applications

(3E)-4-(4-bromophenyl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-4-(4-bromophenyl)but-3-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetic acid
  • 4-bromobenzoic acid
  • 4-bromocinnamic acid

Uniqueness

(3E)-4-(4-bromophenyl)but-3-enoic acid is unique due to the presence of both a bromine atom and a conjugated double bond, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

184360-96-1

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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